Cas no 2138215-68-4 (3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline)
![3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline structure](https://ja.kuujia.com/scimg/cas/2138215-68-4x500.png)
3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline 化学的及び物理的性質
名前と識別子
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- 2138215-68-4
- EN300-739407
- 3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline
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- インチ: 1S/C11H17N3OS/c1-14(2)16(15,13-10-6-7-10)11-5-3-4-9(12)8-11/h3-5,8,10H,6-7,12H2,1-2H3
- InChIKey: GZOVRKGCBKRZMR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C=1)N)(N(C)C)(=NC1CC1)=O
計算された属性
- せいみつぶんしりょう: 239.10923335g/mol
- どういたいしつりょう: 239.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 67.1Ų
3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739407-0.05g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 0.05g |
$1549.0 | 2025-03-11 | |
Enamine | EN300-739407-5.0g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 5.0g |
$5345.0 | 2025-03-11 | |
Enamine | EN300-739407-0.1g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 0.1g |
$1623.0 | 2025-03-11 | |
Enamine | EN300-739407-10.0g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 10.0g |
$7927.0 | 2025-03-11 | |
Enamine | EN300-739407-1.0g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 1.0g |
$1844.0 | 2025-03-11 | |
Enamine | EN300-739407-0.25g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 0.25g |
$1696.0 | 2025-03-11 | |
Enamine | EN300-739407-0.5g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 0.5g |
$1770.0 | 2025-03-11 | |
Enamine | EN300-739407-2.5g |
3-amino-N-cyclopropyl-N,N-dimethylbenzene-1-sulfonoimidamide |
2138215-68-4 | 95.0% | 2.5g |
$3611.0 | 2025-03-11 |
3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline 関連文献
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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3. Book reviews
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5. Book reviews
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]anilineに関する追加情報
3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline: A Comprehensive Overview
The compound 3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline (CAS No. 2138215-68-4) is a fascinating molecule with a complex structure and diverse applications. This compound belongs to the class of sulfonimides, which are widely studied for their unique chemical properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The cyclopropyl group attached to the nitrogen atom introduces interesting steric and electronic effects, while the dimethylamino substituent enhances the compound's reactivity and stability.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic processes. These techniques not only improve yield but also minimize environmental impact, aligning with the growing demand for sustainable chemical production. The sulfonimidoyl group in the molecule plays a crucial role in its reactivity, making it a valuable intermediate in the synthesis of more complex structures.
One of the most promising applications of 3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline lies in its potential as a building block for bioactive compounds. Researchers have explored its use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The aniline moiety provides a platform for further functionalization, enabling the creation of molecules with tailored pharmacokinetic profiles.
In addition to its role in pharmaceuticals, this compound has shown potential in agrochemical applications. Studies have demonstrated its ability to act as a herbicide or fungicide when incorporated into specific formulations. The cyclopropyl group contributes to its lipophilicity, enhancing its ability to penetrate plant tissues effectively.
From a structural perspective, the molecule exhibits a balance between rigidity and flexibility, which is critical for its versatility. The dimethylamino group not only stabilizes the sulfonimide structure but also enhances solubility in organic solvents, facilitating its use in various chemical reactions. Recent spectroscopic studies have provided deeper insights into its conformational dynamics, further underscoring its suitability for advanced chemical transformations.
The synthesis of 3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline involves a multi-step process that begins with the preparation of an appropriate sulfonamide precursor. This is followed by nucleophilic substitution or coupling reactions to introduce the desired substituents. The optimization of reaction conditions, such as temperature and solvent choice, has been a focal point of recent research efforts.
Moreover, computational chemistry has played a pivotal role in understanding the electronic properties of this compound. Density functional theory (DFT) calculations have revealed key insights into its molecular orbitals and reactivity patterns, aiding in the design of more efficient synthetic pathways.
In conclusion, 3-[N-cyclopropyl-S-(dimethylamino)sulfonimidoyl]aniline is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities with practical applications.
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